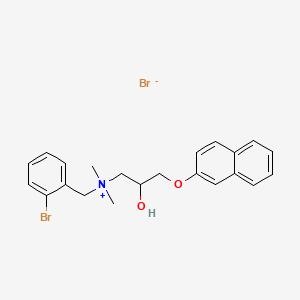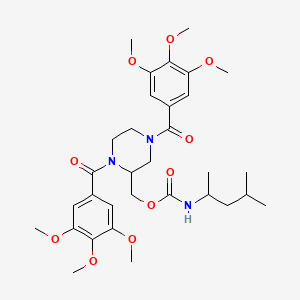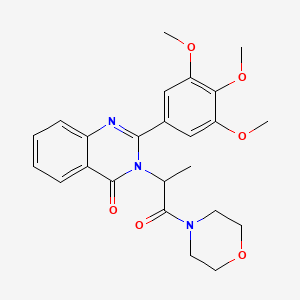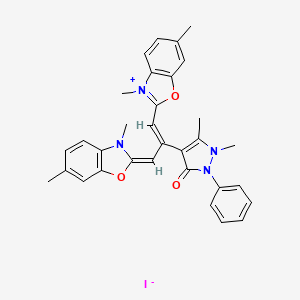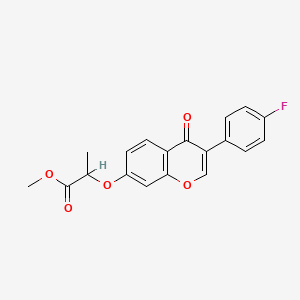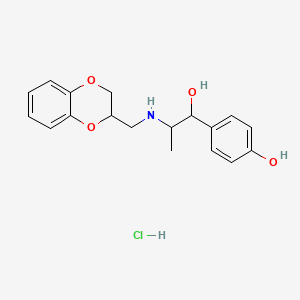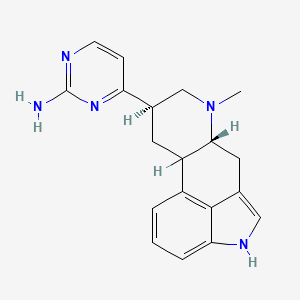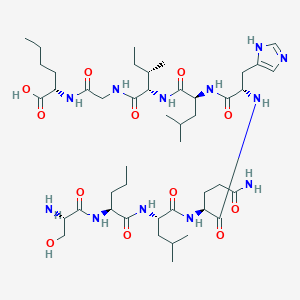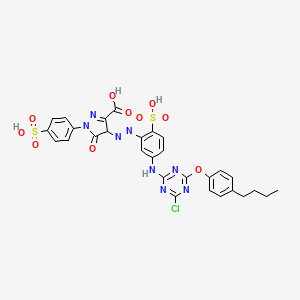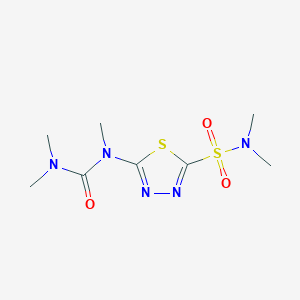
1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- is a compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of thiosemicarbazide derivatives with carbon disulfide, followed by subsequent reactions to introduce the sulfonamide and dimethylamino groups . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as acids or bases.
Scientific Research Applications
1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis or reduced intraocular pressure .
Comparison with Similar Compounds
1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- can be compared with other thiadiazole derivatives, such as:
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: This compound also exhibits carbonic anhydrase inhibitory activity but has different substituents that may affect its potency and selectivity.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This derivative has been studied for its antiviral activity and differs in its phenyl substitution. The uniqueness of 1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
37758-95-5 |
|---|---|
Molecular Formula |
C8H15N5O3S2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]-1,3,3-trimethylurea |
InChI |
InChI=1S/C8H15N5O3S2/c1-11(2)8(14)13(5)6-9-10-7(17-6)18(15,16)12(3)4/h1-5H3 |
InChI Key |
MLRBKPMYTYCDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C1=NN=C(S1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


